

Investigating Calcium Microdomains with Ffp-18-AM: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ffp-18-am*

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This technical guide provides a comprehensive overview of **Ffp-18-AM**, a ratiometric fluorescent indicator specifically designed for the investigation of near-membrane calcium (Ca^{2+}) microdomains. **Ffp-18-AM** offers a valuable tool for dissecting the intricate spatiotemporal dynamics of Ca^{2+} signaling in a variety of cellular processes. This document outlines the core properties of Ffp-18, detailed experimental protocols for its application, and visual representations of relevant signaling pathways and workflows.

Introduction to Ffp-18-AM

Ffp-18-AM is a cell-permeant acetoxymethyl ester derivative of the fluorescent Ca^{2+} indicator Ffp-18. Structurally, Ffp-18 is an amphipathic analog of Fura-2, engineered to preferentially localize to the plasma membrane. This unique characteristic allows for the specific measurement of Ca^{2+} concentrations in the immediate vicinity of the cell membrane, a critical region for the regulation of numerous cellular events, including ion channel activity, exocytosis, and signal transduction cascades.

Upon entering the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active Ffp-18 indicator in the cytoplasm. Its lipophilic tail anchors it to the inner leaflet of the plasma membrane, positioning the Fura-2 moiety to detect Ca^{2+} fluxes in this distinct subcellular compartment. As a ratiometric indicator, Ffp-18 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca^{2+} , a property that allows for quantitative measurements

of Ca^{2+} concentration that are largely independent of indicator concentration, photobleaching, and cell path length.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of Ffp-18. These parameters are essential for designing and interpreting experiments aimed at measuring near-membrane Ca^{2+} dynamics.

Property	Value	Reference
Indicator Name	Ffp-18 (also referred to as Fura-FFP18)	[1]
Form for Cell Loading	Ffp-18-AM (acetoxymethyl ester)	[1]
Target Analyte	Calcium (Ca^{2+})	[1]
Subcellular Localization	Near the plasma membrane	[1]
Dissociation Constant (Kd) for Ca^{2+}	400 nM	[1]
Excitation Wavelength (Ca^{2+} -free)	~380 nm (inferred from Fura-2)	
Excitation Wavelength (Ca^{2+} -bound)	~340 nm (inferred from Fura-2)	
Emission Wavelength	510 nm	
Measurement Type	Ratiometric (Excitation)	

Experimental Protocols

This section provides a detailed methodology for the use of **Ffp-18-AM** in investigating near-membrane Ca^{2+} microdomains, with a focus on applications in neutrophils.

Materials

- **Ffp-18-AM** (acetoxymethyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- HBSS without Ca^{2+} and Mg^{2+}
- Bovine Serum Albumin (BSA)
- Agonists (e.g., fMLP, thapsigargin)
- Quenching agent (e.g., NiCl_2)
- Isolated neutrophils or other target cells

Ffp-18-AM Stock Solution Preparation

- Prepare a 1 mM stock solution of **Ffp-18-AM** in anhydrous DMSO.
- For enhanced dispersion in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO can be prepared.

Cell Loading with Ffp-18-AM

- Isolate neutrophils using standard laboratory procedures (e.g., density gradient centrifugation).
- Resuspend the isolated neutrophils in HBSS without Ca^{2+} and Mg^{2+} at a concentration of 1×10^6 cells/mL.
- Prepare the loading buffer: Dilute the **Ffp-18-AM** stock solution into the cell suspension to a final concentration of 0.5 - 5 μM . To aid in dye solubilization, the **Ffp-18-AM** stock can be premixed with an equal volume of 20% Pluronic F-127 before dilution.
- Incubate the cells with the **Ffp-18-AM** loading buffer for 30-45 minutes at 37°C in the dark.

- After incubation, wash the cells twice with HBSS containing Ca^{2+} and Mg^{2+} and 1% BSA to remove extracellular dye.
- Resuspend the cells in HBSS with Ca^{2+} and Mg^{2+} and allow them to rest for at least 30 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

Ratiometric Calcium Imaging

- Mount the **Ffp-18-AM** loaded cells on a suitable imaging chamber (e.g., a glass-bottom dish).
- Use an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Excite the cells alternately at 340 nm and 380 nm.
- Collect the fluorescence emission at 510 nm.
- Acquire images at a suitable frame rate to capture the dynamics of the Ca^{2+} signals of interest.
- To isolate the near-membrane Ca^{2+} signal, extracellularly facing Ffp-18 can be quenched by adding a membrane-impermeant ion like Ni^{2+} (e.g., 5 mM NiCl_2).

Data Analysis and Calibration

- Calculate the ratio of the fluorescence intensities (F_{340}/F_{380}) for each time point.
- The intracellular Ca^{2+} concentration can be calculated using the Grynkiewicz equation:

$$[\text{Ca}^{2+}] = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (Sf_2 / Sb_2)$$

Where:

- K_d is the dissociation constant of Ffp-18 for Ca^{2+} (400 nM).
- R is the measured 340/380 nm fluorescence ratio.
- R_{\min} is the ratio in the absence of Ca^{2+} .

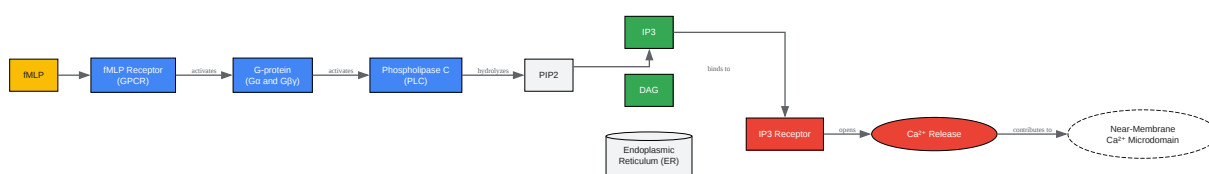
- R_{max} is the ratio at saturating Ca^{2+} concentrations.
- Sf2/Sb2 is the ratio of the fluorescence intensity at 380 nm in the absence of Ca^{2+} to that at saturating Ca^{2+} .

In situ calibration is recommended to determine R_{min} and R_{max} in the specific experimental setup.

Mandatory Visualizations

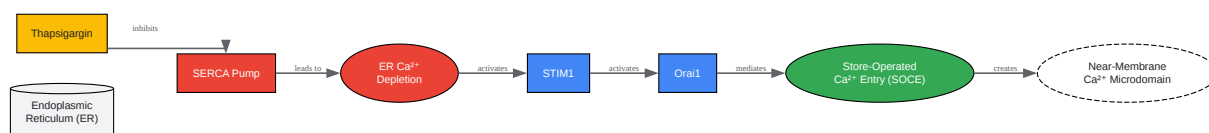
Signaling Pathways

The following diagrams illustrate the signaling pathways of fMLP and thapsigargin in neutrophils, which can be investigated using **Ffp-18-AM**.



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Caption: fMLP signaling pathway leading to intracellular Ca^{2+} release in neutrophils.

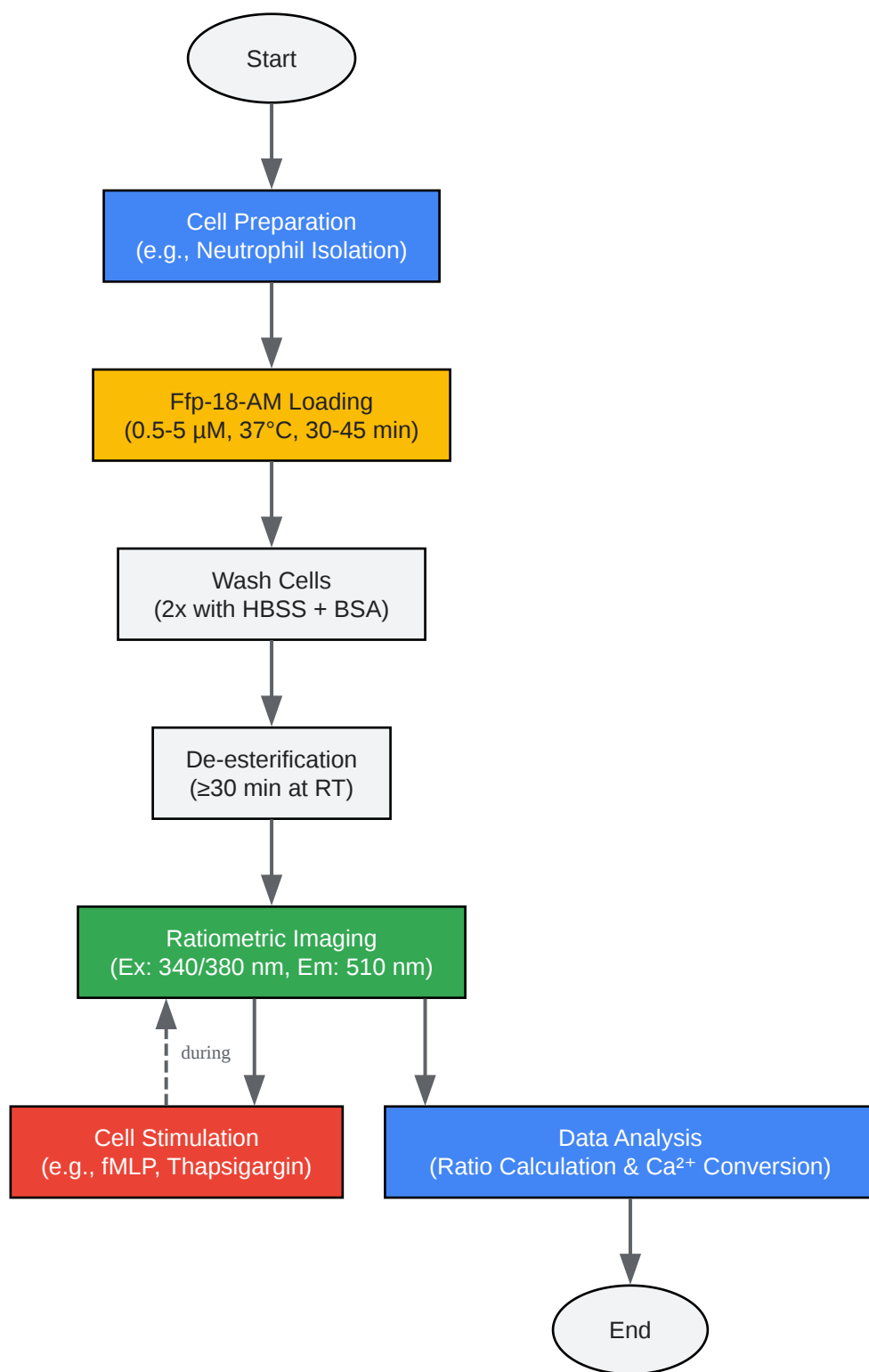


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Caption: Thapsigargin mechanism of action leading to store-operated Ca^{2+} entry.

Experimental Workflow

The following diagram outlines the general experimental workflow for using **Ffp-18-AM**.



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Caption: General experimental workflow for using **Ffp-18-AM** to measure near-membrane Ca^{2+} .

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References

- 1. pnas.org [pnas.org]
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